molecular formula C19H24N4O3S B5307802 N-benzyl-N'-{3-[(4-methylpiperazin-1-yl)carbonyl]phenyl}sulfamide

N-benzyl-N'-{3-[(4-methylpiperazin-1-yl)carbonyl]phenyl}sulfamide

Cat. No. B5307802
M. Wt: 388.5 g/mol
InChI Key: KPGHAORTTOPMPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N'-{3-[(4-methylpiperazin-1-yl)carbonyl]phenyl}sulfamide, also known as BMS-191011, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound was first synthesized in the late 1990s and has since been the subject of numerous studies.

Mechanism of Action

The mechanism of action of N-benzyl-N'-{3-[(4-methylpiperazin-1-yl)carbonyl]phenyl}sulfamide is not fully understood. However, studies have shown that it acts as a selective inhibitor of carbonic anhydrase IX (CAIX). CAIX is an enzyme that is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. Inhibition of CAIX by this compound leads to a decrease in pH, which in turn inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can have several biochemical and physiological effects. Inhibition of CAIX leads to a decrease in pH, which can affect various cellular processes. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. Inhibition of MMPs can prevent the invasion and metastasis of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-benzyl-N'-{3-[(4-methylpiperazin-1-yl)carbonyl]phenyl}sulfamide is its selectivity for CAIX. This makes it a potentially useful tool for studying the role of CAIX in cancer and other diseases. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-benzyl-N'-{3-[(4-methylpiperazin-1-yl)carbonyl]phenyl}sulfamide. One area of research is the development of more potent and selective inhibitors of CAIX. Another area of research is the investigation of the role of CAIX in various diseases, including cancer, inflammation, and neurological disorders. Additionally, there is potential for the use of this compound in combination with other drugs for the treatment of cancer and other diseases.

Synthesis Methods

N-benzyl-N'-{3-[(4-methylpiperazin-1-yl)carbonyl]phenyl}sulfamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method for this compound has been described in detail in several research papers. In brief, the synthesis involves the reaction of 3-(4-methylpiperazin-1-yl)benzoyl chloride with benzylamine, followed by the reaction of the resulting product with sulfamide. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-benzyl-N'-{3-[(4-methylpiperazin-1-yl)carbonyl]phenyl}sulfamide has been studied for its potential use in various scientific research applications. One of the major areas of research has been its use as a potential treatment for cancer. Several studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. Other areas of research include the treatment of inflammation, pain, and neurological disorders.

properties

IUPAC Name

[3-(benzylsulfamoylamino)phenyl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-22-10-12-23(13-11-22)19(24)17-8-5-9-18(14-17)21-27(25,26)20-15-16-6-3-2-4-7-16/h2-9,14,20-21H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGHAORTTOPMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NS(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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